molecular formula C12H16N4O4 B14209207 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline CAS No. 832103-06-7

2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline

Katalognummer: B14209207
CAS-Nummer: 832103-06-7
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: LATMAJBYYKDENT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is an organic compound with the molecular formula C12H16N4O4 It is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, which is further substituted with two nitro groups at the 2 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline typically involves the nitration of N-[2-(pyrrolidin-1-yl)ethyl]aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 4 positions of the aniline ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Reduction: 2,4-Diamino-N-[2-(pyrrolidin-1-yl)ethyl]aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards specific targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dinitroaniline: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.

    N-[2-(Pyrrolidin-1-yl)ethyl]aniline: Lacks the nitro groups, resulting in different reactivity and applications.

    2,4-Diamino-N-[2-(pyrrolidin-1-yl)ethyl]aniline:

Uniqueness

2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is unique due to the combination of the electron-withdrawing nitro groups and the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

832103-06-7

Molekularformel

C12H16N4O4

Molekulargewicht

280.28 g/mol

IUPAC-Name

2,4-dinitro-N-(2-pyrrolidin-1-ylethyl)aniline

InChI

InChI=1S/C12H16N4O4/c17-15(18)10-3-4-11(12(9-10)16(19)20)13-5-8-14-6-1-2-7-14/h3-4,9,13H,1-2,5-8H2

InChI-Schlüssel

LATMAJBYYKDENT-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.